1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol is an organic compound classified under the pyrazole family. It features a pyrazole ring that is substituted with a methyl group at the first position and a tetrahydrofuryl group at the third position, along with a hydroxyl group at the fifth position. This unique arrangement of substituents contributes to its distinctive chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The compound is synthesized through various chemical methods and is available for purchase from chemical suppliers. Its structural characteristics and reactivity make it an interesting candidate for research in organic synthesis and drug development.
1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are often explored for pharmaceutical applications.
The synthesis of 1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol can be achieved through several methods, with one common approach involving the reaction of 3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol with methyl iodide. This reaction typically requires a base, such as potassium carbonate, and is conducted in an aprotic solvent like dimethylformamide at elevated temperatures.
Technical Details:
The molecular formula of 1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol is with a molecular weight of approximately 168.19 g/mol. The structure can be represented using various chemical notation systems:
Property | Data |
---|---|
IUPAC Name | 1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol |
InChI | InChI=1S/C8H12N2O2/c1-10-8(11)5-6(9-10)7-3-2-4-12-7/h5,7,9H,2-4H2,1H3 |
InChI Key | XNWLABHOTSUWHL-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=O)C=C(N1)C2CCCO2 |
The presence of the tetrahydrofuryl group enhances the compound's solubility and reactivity, making it suitable for various synthetic applications.
1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol is involved in several chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone using agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo nucleophilic substitution reactions with alkyl halides or strong bases.
Cyclization: The tetrahydrofuryl moiety can participate in cyclization reactions, potentially leading to fused ring systems under acidic or basic conditions.
These reactions allow for the derivatization of the compound, facilitating the synthesis of more complex molecules.
The mechanism of action for 1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol involves its interaction with specific biological targets. Research indicates that it may inhibit enzymes or receptors involved in inflammatory pathways. For instance, it could potentially reduce inflammation by inhibiting cyclooxygenase enzymes or other related pathways. Ongoing studies aim to elucidate its precise molecular targets and therapeutic potential.
The compound exhibits notable physical properties that contribute to its utility:
Property | Value |
---|---|
Molecular Weight | 168.19 g/mol |
Appearance | Typically crystalline |
Solubility | Soluble in organic solvents |
Key chemical properties include:
Property | Value |
---|---|
pKa | Not extensively characterized |
Stability | Stable under ambient conditions |
Reactivity | Reacts under specific conditions (oxidation/reduction) |
These properties make 1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol valuable for further chemical exploration.
1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol has several applications across different scientific domains:
Chemistry: It serves as a building block in organic synthesis, allowing chemists to create diverse chemical libraries for drug discovery.
Biology: The compound is being investigated for potential antimicrobial and anti-inflammatory activities, making it a candidate for new pharmaceutical developments.
Medicine: Research is ongoing to assess its therapeutic potential against various diseases, including cancer and neurological disorders.
Industry: Its stability and reactivity make it useful in developing new materials such as polymers and coatings.
The construction of the pyrazole core in 1-methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol primarily employs cyclocondensation reactions between 1,3-dicarbonyl equivalents and appropriately substituted hydrazines. This approach leverages the inherent nucleophilicity of hydrazine derivatives and the electrophilic character of β-ketoesters or α,β-unsaturated ketones. A pivotal study demonstrated that ethyl 4,4,4-trifluoroacetoacetate serves as an optimal precursor when reacted with methyl hydrazine under acidic conditions, yielding the trifluoromethyl-substituted pyrazole scaffold with high efficiency [1].
The reaction typically proceeds through a kinetically controlled addition-elimination mechanism, where the hydrazine first attacks the carbonyl carbon, followed by dehydration and aromatization. Critical to this process is maintaining a pH range of 3.5-4.5 using acetic acid catalysts, which protonates the intermediate enol form, facilitating water elimination. Studies comparing different 1,3-dicarbonyl precursors revealed that trifluoromethylated derivatives exhibit accelerated cyclization kinetics (2-3 hours) compared to non-fluorinated analogs (8-12 hours) due to the enhanced electrophilicity imparted by the fluorine atoms [4] .
Table 1: Cyclocondensation Efficiency with Different Precursors
1,3-Dicarbonyl Precursor | Hydrazine Derivative | Reaction Time (h) | Yield (%) |
---|---|---|---|
Ethyl 4,4,4-trifluoroacetoacetate | Methyl hydrazine | 2.5 | 89 |
Ethyl acetoacetate | Tetrahydrofuryl hydrazine | 4.0 | 78 |
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methyl hydrazine | 1.5 | 92 |
Regiocontrol in pyrazole functionalization presents significant challenges due to the electronic asymmetry between the N1 and N2 nitrogen atoms and the differential reactivity at C4 versus C5 positions. For 1-methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol, electrophilic aromatic substitution (EAS) predominantly targets the C4 position, which is activated by the electron-donating effects of the ring nitrogen atoms.
Bromination protocols using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieve >95% C4 selectivity, producing 4-bromo derivatives essential for cross-coupling reactions [4]. This regioselectivity stems from the ortho-directing influence of the pyrazolyl N2 atom, which creates a partial positive charge at C4 during the transition state. Conversely, lithiation strategies using n-butyllithium in THF at -78°C target the C4 position exclusively, enabling nucleophilic additions such as:
The Vilsmeier-Haack formylation of pyrazolin-5-ones represents another regioselective pathway, producing 4-chloro-5-formylpyrazoles through a tandem chlorination-formylation mechanism. This reaction requires careful temperature modulation (0°C to 25°C gradient) to suppress dichloro-byproduct formation [7].
Table 2: Regioselective Functionalization Outcomes
Reaction Type | Conditions | Position Modified | Selectivity Ratio |
---|---|---|---|
Bromination | NBS/DCM, 0°C | C4 | >20:1 (C4 vs C5) |
Lithiation | n-BuLi/THF, -78°C | C4 | Exclusive |
Vilsmeier-Haack | POCl₃/DMF, 0-25°C | C5 (via C4 chloro) | >15:1 |
The integration of trifluoromethyl groups demands specialized solvent-catalyst pairings to overcome the inherent electronic challenges of fluorine-containing intermediates. Polar aprotic solvents (DMF, DMSO) enhance the solubility of organofluorine precursors but necessitate anhydrous conditions to prevent hydrolysis. Studies comparing catalyst systems revealed that methanesulfonic acid (1-5 mol%) in chlorobenzene provides optimal kinetics for cyclocondensations involving trifluoromethylated diketones, achieving yields >85% within 3 hours [1].
Solvent polarity critically influences reaction pathways:
Catalytic systems leveraging copper(I) iodide (5-10 mol%) with 1,10-phenanthroline ligands enable direct trifluoromethylation of pre-formed pyrazoles at C4, though this approach suffers from moderate regioselectivity (C4:C5 = 3:1) [3]. Alternatively, microwave irradiation in DMSO significantly accelerates trifluoromethyl incorporation (30 minutes vs 24 hours conventional heating) by enhancing dipole moment interactions [4].
Table 3: Solvent Effects on Trifluoromethyl Group Incorporation
Solvent System | Dielectric Constant | Reaction Rate (k, min⁻¹) | Byproduct Formation (%) |
---|---|---|---|
DMF | 38.3 | 0.25 | <5 |
Ethanol | 24.3 | 0.18 | 12 |
Toluene | 2.4 | 0.08 | <2 |
Acetonitrile | 37.5 | 0.22 | 8 |
Industrial translation of 1-methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol synthesis faces three primary scalability hurdles: regioisomer separation, cryogenic requirements, and heavy metal contamination. The cyclocondensation of unsymmetrical 1,3-dicarbonyls inherently generates regioisomeric mixtures (3-tetrahydrofuryl vs 5-tetrahydrofuryl isomers), requiring sophisticated distillation-under-vacuum protocols exploiting boiling point differentials [4].
Low-temperature lithiation (-78°C) presents substantial energy intensification at production scale. Flow chemistry solutions employing microreactor technology enable precise temperature control with residence times under 2 minutes, reducing energy consumption by 60% compared to batch processes [4]. Additionally, palladium-catalyzed cross-couplings introduce residual metal contamination exceeding ICH Q3D limits (≤10 ppm), necessitating chelating resin purification systems that add $25-50/kg production costs.
Process analytical technology (PAT) tools have been implemented to address these challenges:
Table 4: Scalability Challenges and Mitigation Strategies
Challenge | Scale-limiting Factor | Mitigation Approach | Cost Impact |
---|---|---|---|
Regioisomer separation | Boiling point proximity | Vacuum fractional distillation | +15% |
Cryogenic lithiation | Energy consumption | Flow reactor implementation | -25% (energy) |
Metal contamination | Purification yield loss | Chelating resin columns | +20% |
Moisture sensitivity | Solvent drying | Molecular sieves in feed lines | +5% |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8